molecular formula C12H17O2PS B14374246 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol CAS No. 90214-57-6

1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol

Cat. No.: B14374246
CAS No.: 90214-57-6
M. Wt: 256.30 g/mol
InChI Key: DZHUPLZXRKUCLV-UHFFFAOYSA-N
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Description

1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol is a chemical compound with the molecular formula C12H17O2PS. It is also known as phosphinothioic acid, (1-hydroxycyclohexyl)phenyl- and has a molecular weight of 256.3 g/mol . This compound is primarily used in industrial applications and has various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol involves multiple steps. One common method includes the following steps:

    Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at 35°C to form cyclohexylcarbonyl chloride.

    Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride at 5-10°C to form cyclohexylphenyl ketone.

    Hydrolysis: The cyclohexylphenyl ketone is hydrolyzed using dilute hydrochloric acid to form cyclohexylphenyl ketone.

    Chlorination: The cyclohexylphenyl ketone is chlorinated at 60°C to form 1-chlorocyclohexylphenyl ketone.

    Base Hydrolysis: The 1-chlorocyclohexylphenyl ketone is then hydrolyzed using a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted cyclohexan-1-ol derivatives .

Scientific Research Applications

1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxycyclohexyl phenyl ketone: Similar in structure but lacks the phosphinothioyl group.

    Cyclohexylphenyl ketone: Similar core structure but different functional groups.

Uniqueness

1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

90214-57-6

Molecular Formula

C12H17O2PS

Molecular Weight

256.30 g/mol

IUPAC Name

1-[hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol

InChI

InChI=1S/C12H17O2PS/c13-12(9-5-2-6-10-12)15(14,16)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2,(H,14,16)

InChI Key

DZHUPLZXRKUCLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)P(=S)(C2=CC=CC=C2)O

Origin of Product

United States

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